molecular formula C11H24O3 B12573406 1,1-Dibutoxypropan-1-OL CAS No. 198333-82-3

1,1-Dibutoxypropan-1-OL

Cat. No.: B12573406
CAS No.: 198333-82-3
M. Wt: 204.31 g/mol
InChI Key: WZOKCKHIBHOKGL-UHFFFAOYSA-N
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Description

1,1-Dibutoxypropan-1-OL is a tertiary alcohol characterized by two butoxy (-OC₄H₉) groups and a hydroxyl (-OH) group attached to the same carbon atom (C1) of a propane backbone. This structural arrangement confers unique physicochemical properties, such as increased lipophilicity and steric bulk, which may influence its solubility, stability, and reactivity. The presence of two ether-linked butyl groups distinguishes it from simpler alcohols, likely enhancing its utility in specialized chemical reactions or formulations .

Properties

IUPAC Name

1,1-dibutoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3/c1-4-7-9-13-11(12,6-3)14-10-8-5-2/h12H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOKCKHIBHOKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(CC)(O)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60772776
Record name 1,1-Dibutoxypropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60772776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198333-82-3
Record name 1,1-Dibutoxypropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60772776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibutoxypropan-1-OL can be synthesized through a multi-step process involving the reaction of butanol with propylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of 1,1-Dibutoxypropan-1-OL involves the use of large-scale reactors where butanol and propylene oxide are reacted in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibutoxypropan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alkane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,1-Dibutoxypropan-1-OL has several applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1-Dibutoxypropan-1-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The butoxy groups may also interact with hydrophobic regions of proteins, affecting their function and stability.

Comparison with Similar Compounds

1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL

  • Substituents: Aromatic difluoromethylphenyl group and amino (-NH₂) group at C1.
  • Key Features: The aromatic ring enhances binding affinity to biological targets, while the amino group contributes to hydrogen bonding and solubility. Positional isomerism of substituents significantly alters bioactivity compared to alkyl ether derivatives like 1,1-Dibutoxypropan-1-OL .

3-Amino-1,1-difluoropropan-2-OL

  • Substituents: Amino group at C3 and two fluorine atoms at C1.
  • Key Features : Fluorine atoms increase electronegativity and metabolic stability, contrasting with the lipophilic butoxy groups in 1,1-Dibutoxypropan-1-OL. This compound’s reactivity in nucleophilic substitutions is distinct due to fluorine’s electron-withdrawing effects .

1,1-Dicyclopropylpropan-1-OL

  • Substituents : Two cyclopropyl groups at C1.
  • Key Features : Cyclopropane rings confer conformational rigidity and metabolic stability, making this compound a candidate for drug development. Unlike 1,1-Dibutoxypropan-1-OL, its steric effects arise from cyclic alkyl groups rather than linear butoxy chains .

1-(4-Methoxyphenyl)-2-methylpropan-1-OL

  • Substituents : Methoxyphenyl and methyl groups.
  • Key Features : Exhibits antimicrobial activity due to the methoxy group’s electron-donating properties. The absence of ether-linked alkyl chains (as in 1,1-Dibutoxypropan-1-OL) reduces lipophilicity but enhances polar interactions with microbial targets .

1-(1-Propyl-1H-1,3-benzodiazol-2-yl)propan-1-OL

  • Substituents : Benzodiazolyl and propyl groups.
  • This contrasts with 1,1-Dibutoxypropan-1-OL, which lacks aromatic or heterocyclic moieties .

Physicochemical Properties

Solubility and Reactivity

  • 1,1-Dibutoxypropan-1-OL : Predicted to have low water solubility due to bulky butoxy groups but high miscibility with organic solvents.
  • 3-Amino-1,1-difluoropropan-2-OL: Higher polarity from fluorine and amino groups improves aqueous solubility compared to alkyl ether derivatives .

Thermal Stability

  • 1,1-Dicyclopropylpropan-1-OL : Cyclopropane rings enhance thermal stability via strain energy, whereas linear butoxy groups in 1,1-Dibutoxypropan-1-OL may lower decomposition temperatures due to weaker van der Waals interactions .

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Reference
1,1-Dibutoxypropan-1-OL C₁₁H₂₄O₃ Two butoxy groups at C1 High lipophilicity; solvent potential (Hypothetical)
1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL C₁₀H₁₂F₂NO Difluoromethylphenyl, amino Bioactive; enzyme inhibition
3-Amino-1,1-difluoropropan-2-OL C₃H₇F₂NO Amino, difluoro Enhanced reactivity; fluorophore
1,1-Dicyclopropylpropan-1-OL C₉H₁₆O Two cyclopropyl groups Metabolic stability; drug candidate
1-(4-Methoxyphenyl)-2-methylpropan-1-OL C₁₂H₁₈O₂ Methoxyphenyl, methyl Antimicrobial activity

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